molecular formula C21H22N6O2 B10981247 3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10981247
M. Wt: 390.4 g/mol
InChI Key: SPAHZECTVMHIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This process is performed at room temperature for about 3 hours, resulting in a clean and green approach to synthesizing the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of microwave irradiation and catalyst-free conditions can also be considered for large-scale production .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways . Additionally, it can modulate the activity of RORγt, a nuclear receptor involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring with a triazolopyridine moiety

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-26-18(14-17(25-26)15-8-10-16(29-2)11-9-15)21(28)22-12-5-7-20-24-23-19-6-3-4-13-27(19)20/h3-4,6,8-11,13-14H,5,7,12H2,1-2H3,(H,22,28)

InChI Key

SPAHZECTVMHIPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.